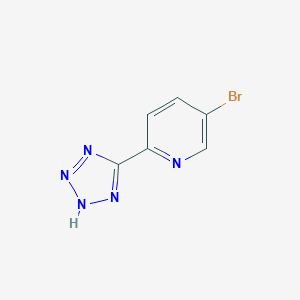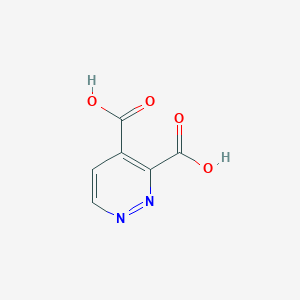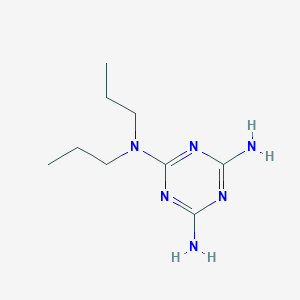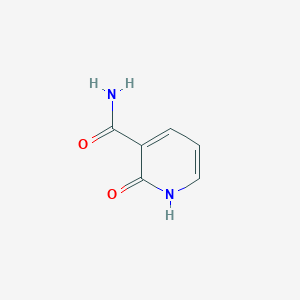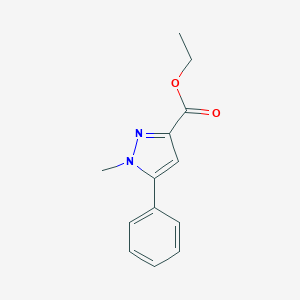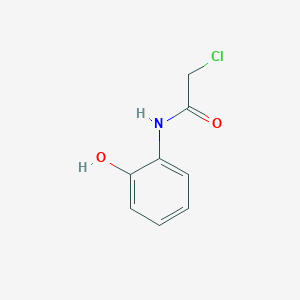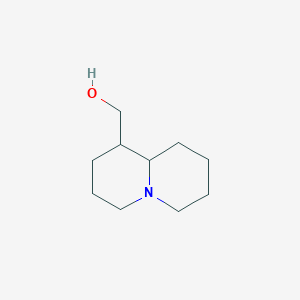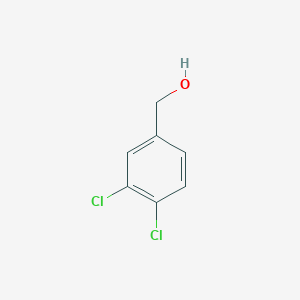![molecular formula C9H9F3O B155971 1-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 1737-26-4](/img/structure/B155971.png)
1-[4-(Trifluoromethyl)phenyl]ethanol
概要
説明
1-[4-(Trifluoromethyl)phenyl]ethanol, also known as 1-TFPE, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a sweet odor and a boiling point of 101.3°C. 1-TFPE is used as a surfactant, solvent, and reagent in the synthesis of various compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学的研究の応用
Biocatalytic Preparation and Applications
Biocatalytic Preparation : (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a valuable pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. A bioprocess using recombinant Escherichia coli cells achieved asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound with high enantioselectivity. This method offers advantages over conventional chemical synthesis, such as environmental friendliness and cost-effectiveness (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Chiral Intermediates : The compound is also crucial for synthesizing aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting. An efficient synthesis process has been developed using Leifsonia xyli CCTCC M 2010241 cells, indicating the potential of this compound in pharmaceutical production (Ouyang, Wang, Huang, Cai, & He, 2013).
Chemical Synthesis and Modifications
Enantioselective Synthesis and Applications : The compound is used in the synthesis of various pharmaceutical agents, including Aprepitant. Studies show efficient biocatalytic processes for its production, highlighting its significance in pharmaceutical chemistry (Li, Wang, He, Huang, & Tang, 2013).
Kinetic Resolution : Research into the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, a related compound, has been conducted. This could have implications for the synthesis of enantiomerically pure versions of 1-[4-(Trifluoromethyl)phenyl]ethanol, which are important in pharmaceutical manufacturing (Xu, Zhou, Geng, & Chen, 2009).
Advanced Applications in Biotechnology and Chemistry
Biosynthesis in Novel Media : Innovative biocatalysis methods have been developed using novel media like deep eutectic solvents and cyclodextrins. These approaches enhance the production yield and efficiency, showcasing the adaptability of biosynthetic methods in producing this compound (Xiong, Kong, Liu, & Wang, 2021).
Catalysis and Enzymatic Activity : Studies on Burkholderia cenocepacia reveal its use in enantioselective reduction processes, demonstrating the compound's role in exploring new catalysts for pharmaceutical syntheses (Yu, Li, Lu, & Zheng, 2018).
Safety and Hazards
When handling “1-[4-(Trifluoromethyl)phenyl]ethanol”, it is recommended to ensure good ventilation of the work station, avoid breathing fumes, mist, spray, vapors, and avoid contact with skin and eyes . It is also advised to handle it in accordance with good industrial hygiene and safety procedures .
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938423 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1737-26-4 | |
| Record name | α-Methyl-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in developing biocatalytic methods for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a crucial chiral building block for synthesizing a chemokine CCR5 antagonist. [] Traditional chemical synthesis often leads to racemic mixtures, requiring further separation steps to obtain the desired enantiomer. Biocatalytic methods, utilizing enzymes, offer a greener and more efficient alternative for producing enantiomerically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. []
Q2: What challenges arise when using biocatalysis to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, and how does the research address these?
A2: One major challenge is the poor solubility of the substrate, 4-(trifluoromethyl)acetophenone, in the aqueous environments typically used for biocatalysis. [] The research demonstrates that using a polar organic solvent-aqueous medium, specifically isopropanol-aqueous, significantly enhances substrate solubility and improves the efficiency of the biocatalytic process. [] This approach led to a higher yield (99.1% compared to 62.5% in buffer alone) and a significantly reduced reaction time. []
Q3: Beyond isopropanol, what other strategies are being explored to improve biocatalytic production of chiral alcohols like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A3: Recent research investigates the use of biocompatible Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES) as co-solvents in biocatalytic systems. [] These solvents offer tunable properties that can improve substrate solubility, enzyme stability, and reaction efficiency. [] Exploring these novel solvent systems holds promise for developing even more efficient and environmentally friendly biocatalytic processes for chiral alcohol production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

